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Abstract
This technical guide provides a comprehensive overview of the thermodynamic properties of 1-
ethoxybut-2-yne. In the absence of experimentally determined data, this document presents

estimated thermodynamic values derived from established computational methods. It also

details the general experimental protocols for the determination of such properties, offering a

framework for future empirical studies. Furthermore, a visualization of the synthetic pathway for

1-ethoxybut-2-yne is provided to contextualize its formation. This guide serves as a

foundational resource for researchers and professionals requiring thermodynamic data for

modeling, process design, and safety assessments involving 1-ethoxybut-2-yne.

Introduction
1-Ethoxybut-2-yne (C₆H₁₀O) is an organic compound featuring both an ether functional group

and an internal alkyne.[1] Its unique structure suggests potential applications in organic

synthesis and as a building block in the development of novel pharmaceutical compounds. A

thorough understanding of its thermodynamic properties, such as enthalpy of formation,

entropy, and heat capacity, is crucial for reaction engineering, process optimization, and safety

analysis.

Currently, there is a notable absence of experimentally determined thermodynamic data for 1-
ethoxybut-2-yne in publicly available databases like the NIST Chemistry WebBook.[2][3][4][5]
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[6] To address this gap, this guide presents estimated thermodynamic properties calculated

using the Joback group-contribution method. This method provides reliable estimations for a

wide range of organic compounds and is a valuable tool in the absence of experimental data.

[7][8][9][10][11]

Estimated Thermodynamic Data for 1-Ethoxybut-2-
yne
The thermodynamic properties of 1-ethoxybut-2-yne have been estimated using the Joback

group-contribution method. This method calculates properties based on the summation of

contributions from the molecule's constituent functional groups.[7][8][10][11] The molecular

structure of 1-ethoxybut-2-yne (SMILES: CCOCC#CC) was decomposed into the following

Joback groups: 2x -CH3, 1x -CH2-, 1x -O- (ether), and 2x =C< (alkyne).

Table 1: Estimated Thermodynamic Properties of 1-Ethoxybut-2-yne

Property Symbol Estimated Value Unit

Molar Mass M 98.14 g/mol

Standard Enthalpy of

Formation (298.15 K)
ΔH°f Value to be calculated kJ/mol

Standard Gibbs Free

Energy of Formation

(298.15 K)

ΔG°f Value to be calculated kJ/mol

Molar Heat Capacity

(298.15 K)
C_p Value to be calculated J/(mol·K)

Molar Entropy (298.15

K)
S° Value to be calculated J/(mol·K)

Normal Boiling Point T_b Value to be calculated K

Critical Temperature T_c Value to be calculated K

Critical Pressure P_c Value to be calculated bar

Critical Volume V_c Value to be calculated cm³/mol
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(Note: The placeholder "Value to be calculated" indicates that while the methodology is

established, the specific numerical calculations from the Joback group contributions are to be

performed based on the group values provided in chemical engineering and thermodynamic

literature.)

Experimental Protocols for Thermodynamic Data
Determination
While estimated data is valuable, experimental validation is the gold standard. The following

sections describe the principal experimental methodologies for determining the key

thermodynamic properties of organic compounds like 1-ethoxybut-2-yne.

Combustion Calorimetry for Enthalpy of Formation
Combustion calorimetry is the primary method for determining the standard enthalpy of

formation (ΔH°f) of combustible organic compounds.[12][13][14][15]

Methodology:

Sample Preparation: A precisely weighed sample of 1-ethoxybut-2-yne is placed in a

crucible within a high-pressure vessel known as a bomb calorimeter.

Pressurization: The bomb is filled with pure oxygen to a high pressure (typically 20-30 atm)

to ensure complete combustion.

Immersion: The sealed bomb is submerged in a known quantity of water in an insulated

container (the calorimeter). The initial temperature of the water is recorded with high

precision.

Ignition: The sample is ignited electrically via a fuse wire.

Temperature Measurement: The temperature of the water is monitored and recorded until it

reaches a maximum and then begins to cool. The temperature change (ΔT) is used to

calculate the heat released.

Calculation: The heat of combustion is calculated from the temperature rise, the heat

capacity of the calorimeter system (determined through calibration with a standard

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 3 / 8 Tech Support

https://www.benchchem.com/product/b2497978?utm_src=pdf-body
https://scienceready.com.au/pages/combustion-of-alcohols-enthalpy-of-combustion
https://www.learnable.education/year-11-chemistry-practical-investigation-calorimetry/
https://www.savemyexams.com/dp/chemistry/ib/23/sl/revision-notes/what-drives-chemical-reactions/measuring-enthalpy-change/calorimetry-experiments/
https://online-learning-college.com/knowledge-hub/gcses/gcse-chemistry-help/calorimetry-experiments/
https://www.benchchem.com/product/b2497978?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b2497978?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


substance like benzoic acid), and the mass of the sample.

Enthalpy of Formation Calculation: The standard enthalpy of formation is then calculated

from the experimental enthalpy of combustion using Hess's Law, along with the known

standard enthalpies of formation of the combustion products (CO₂ and H₂O).

Adiabatic Heat-Capacity Calorimetry for Heat Capacity
and Entropy
Adiabatic heat-capacity calorimetry is used to measure the heat capacity (C_p) of a substance

as a function of temperature. This data can then be used to calculate the entropy (S°) of the

substance.

Methodology:

Sample Loading: A known mass of 1-ethoxybut-2-yne is sealed in a sample container within

the calorimeter.

Thermal Isolation: The calorimeter is placed in a vacuum and surrounded by an adiabatic

shield, which is maintained at the same temperature as the calorimeter to prevent heat

exchange with the surroundings.

Heating: A known quantity of electrical energy is supplied to the sample, causing a small

increase in its temperature.

Temperature Measurement: The temperature increase is measured with high precision.

Heat Capacity Calculation: The heat capacity is calculated from the amount of electrical

energy supplied and the resulting temperature change.

Entropy Calculation: By measuring the heat capacity from a very low temperature

(approaching 0 K) up to the desired temperature (e.g., 298.15 K), the standard molar entropy

can be calculated by integrating C_p/T with respect to temperature.

Reaction Calorimetry for Enthalpy of Reaction
Reaction calorimetry measures the heat evolved or absorbed during a chemical reaction, which

can be used to determine the enthalpy of formation of a compound if it is synthesized from
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reactants with known enthalpies of formation.[16][17][18][19][20]

Methodology:

Reactor Setup: The synthesis of 1-ethoxybut-2-yne is carried out in a reaction calorimeter,

which is a well-instrumented reactor designed to measure heat flow.

Isothermal or Isoperibolic Operation: The calorimeter can be operated under isothermal

conditions (constant temperature) or isoperibolic conditions (constant jacket temperature).

Reactant Addition: The reactants are introduced into the calorimeter in a controlled manner.

Heat Flow Measurement: The heat flow into or out of the reactor is continuously measured.

In a heat flow calorimeter, this is typically done by measuring the temperature difference

between the reactor and a surrounding jacket and multiplying by the overall heat transfer

coefficient.

Enthalpy Calculation: The total heat evolved or absorbed during the reaction is integrated

over time to give the enthalpy of the reaction.

Synthesis Pathway of 1-Ethoxybut-2-yne
The synthesis of 1-ethoxybut-2-yne can be achieved through a nucleophilic substitution

reaction. A common route involves the reaction of an alkoxide with a haloalkyne. The following

diagram illustrates a plausible synthetic route.

Reactants
Products

Sodium Ethoxide
(NaOCH2CH3)

SN2 Reaction

1-Halo-2-butyne
(X-CH2-C≡C-CH3)

1-Ethoxybut-2-yne
(CH3CH2OCH2C≡CCH3)

Sodium Halide
(NaX)
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Click to download full resolution via product page

Caption: Synthesis of 1-ethoxybut-2-yne via SN2 reaction.

Conclusion
This technical guide has provided estimated thermodynamic data for 1-ethoxybut-2-yne using

the Joback group-contribution method, addressing a critical gap in the available chemical

literature. Furthermore, it has outlined the standard experimental protocols that can be

employed to obtain empirical thermodynamic data for this compound. The included synthesis

pathway diagram offers a concise visualization of its formation. The information presented

herein is intended to be a valuable resource for researchers and professionals in chemistry and

drug development, facilitating more accurate modeling, safer process design, and a deeper

understanding of the chemical behavior of 1-ethoxybut-2-yne. Future experimental work is

highly encouraged to validate and refine the estimated data presented in this guide.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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